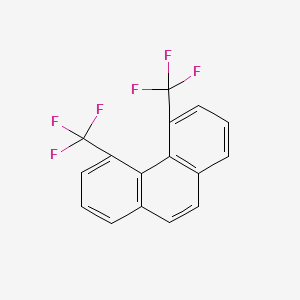
4,5-Bis(trifluoromethyl)phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(trifluoromethyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with two trifluoromethyl groups attached to the phenanthrene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(trifluoromethyl)phenanthrene typically involves the halogenation of phenanthrene followed by substitution reactions with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a catalyst to introduce the trifluoromethyl groups at the desired positions on the phenanthrene ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Bis(trifluoromethyl)phenanthrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium in isopentanol to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic conditions.
Reduction: Sodium in isopentanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives
Wissenschaftliche Forschungsanwendungen
4,5-Bis(trifluoromethyl)phenanthrene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5-Bis(trifluoromethyl)phenanthrene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a potent electrophile in various chemical reactions. This compound can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: The parent compound without the trifluoromethyl groups.
4,5-Dichlorophenanthrene: Similar structure but with chlorine atoms instead of trifluoromethyl groups.
4,5-Difluorophenanthrene: Contains fluorine atoms instead of trifluoromethyl groups.
Uniqueness: 4,5-Bis(trifluoromethyl)phenanthrene is unique due to the presence of the trifluoromethyl groups, which significantly alter its chemical reactivity and physical properties compared to its analogs. These groups enhance the compound’s stability and electron-withdrawing capacity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
108665-40-3 |
|---|---|
Molekularformel |
C16H8F6 |
Molekulargewicht |
314.22 g/mol |
IUPAC-Name |
4,5-bis(trifluoromethyl)phenanthrene |
InChI |
InChI=1S/C16H8F6/c17-15(18,19)11-5-1-3-9-7-8-10-4-2-6-12(16(20,21)22)14(10)13(9)11/h1-8H |
InChI-Schlüssel |
WMVRTPKPMUJGBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C3=C(C=CC=C3C(F)(F)F)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
![2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole](/img/structure/B14320153.png)
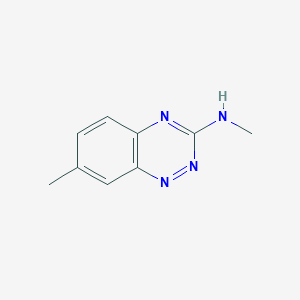
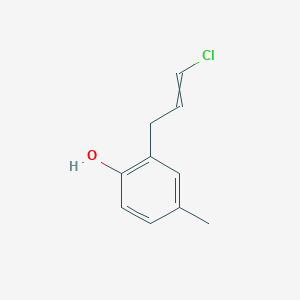
![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)
![Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone](/img/structure/B14320180.png)
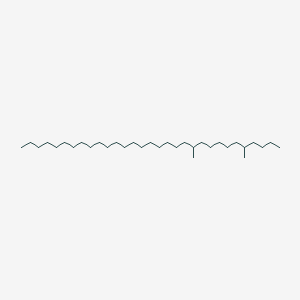
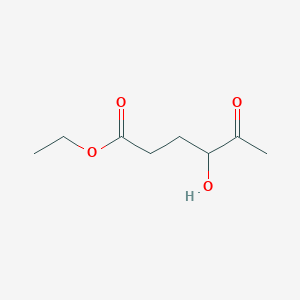
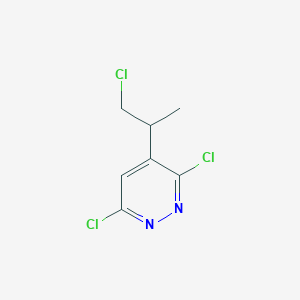
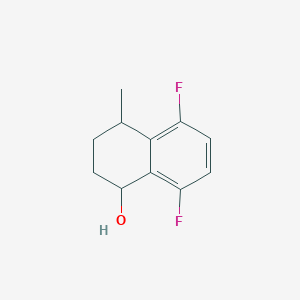
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
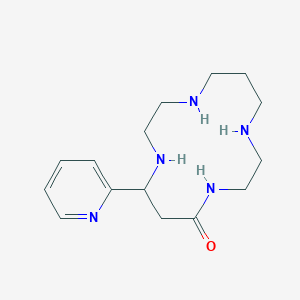
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
